[2-(4-Bromophenyl)ethyl](pentan-2-yl)amine
Overview
Description
[2-(4-Bromophenyl)ethyl](pentan-2-yl)amine is a useful research compound. Its molecular formula is C13H20BrN and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
A study by Feuerstein et al. (2006) details the efficient synthesis of enynes through a palladium-catalyzed reaction, utilizing vinyl bromides and alkynes. This process highlights the utility of bromophenyl compounds in cross-coupling reactions, a foundational synthetic strategy in organic chemistry (Feuerstein, Chahen, Doucet, & Santelli, 2006).
Physico-chemical Properties
Iglesias et al. (2010) explored the synthesis and characterization of substituted amine-based ionic liquids, providing insights into how structural variations affect thermodynamic properties. This research indicates the potential of amine derivatives in modifying ionic liquid properties for various applications (Iglesias, Gonzalez-Olmos, Cota, & Medina, 2010).
Material Science and Applications
The development of metal complexes with specific ligands, as investigated by Ejidike and Ajibade (2015), reveals the application of phenyl and amine groups in creating compounds with significant antioxidant and antibacterial activities. This study underlines the potential of such compounds in biomedical applications (Ejidike & Ajibade, 2015).
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOUPWJPABAHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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